molecular formula C19H15ClN2O2S B15105025 N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B15105025
M. Wt: 370.9 g/mol
InChI Key: XPHDBLFLMYDIHR-UHFFFAOYSA-N
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Description

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and a phenylethyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the amide bond: The reaction between 3-chloroaniline and 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine to form the intermediate N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}amine.

    Cyclization: The intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(3-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(3-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Uniqueness

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

N-[1-(3-chloroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O2S/c20-14-8-4-9-15(12-14)21-18(17(23)13-6-2-1-3-7-13)22-19(24)16-10-5-11-25-16/h1-12,18,21H,(H,22,24)

InChI Key

XPHDBLFLMYDIHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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